molecular formula C9H5F3N2O2 B1312884 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid CAS No. 2107-39-3

5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid

Cat. No.: B1312884
CAS No.: 2107-39-3
M. Wt: 230.14 g/mol
InChI Key: CNQZCURJVWLZKT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. The trifluoromethyl group increases the compound’s lipophilicity, enhancing its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, where it binds to the heme iron atom, affecting the enzyme’s activity . Additionally, it interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their function and stability.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been observed to affect the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . The compound also impacts cellular functions such as proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its trifluoromethyl and carboxylic acid groups. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups to the compound, making it more water-soluble for excretion . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is transported across cell membranes by passive diffusion and active transport mechanisms involving specific transporters . Once inside the cells, it can bind to various intracellular proteins, affecting its localization and accumulation . These transport and distribution characteristics are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzimidazole derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often include the use of a solvent like acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors for the trifluoromethylation process can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the benzimidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-7(13-5)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQZCURJVWLZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469925
Record name 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-39-3
Record name 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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